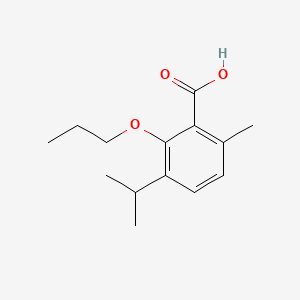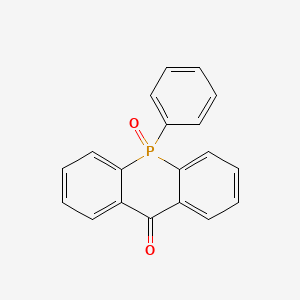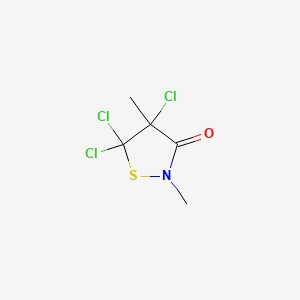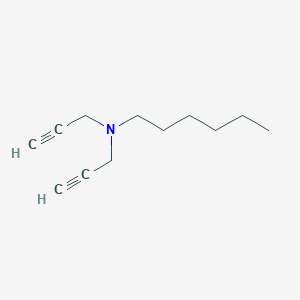
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Métodos De Preparación
The synthesis of 1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions.
Formation of the But-2-en-1-one Moiety:
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Condensation: The but-2-en-1-one moiety can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions .
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one can be compared with other piperidine derivatives, such as:
- 1-(2-Furylmethyl)piperidin-4-one
- 1-(3,4-Difluorophenyl)piperidin-4-one
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
These compounds share the piperidine ring but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
52101-74-3 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
1-(4-hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one |
InChI |
InChI=1S/C12H21NO2/c1-5-6-11(14)12(15)7-10(3)13(4)8-9(12)2/h5-6,9-10,15H,7-8H2,1-4H3 |
Clave InChI |
XLCDHKCWMAYYDE-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)C1(CC(N(CC1C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)

![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)

![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)


